molecular formula C22H25Cl2N3O2 B12753409 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride CAS No. 80834-54-4

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride

Cat. No.: B12753409
CAS No.: 80834-54-4
M. Wt: 434.4 g/mol
InChI Key: ZMYBMRNGFVSFIH-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinolinone core, a piperazine ring, and a chlorophenyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.

Preparation Methods

The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride involves multiple steps, including the formation of the quinolinone core, the introduction of the piperazine ring, and the attachment of the chlorophenyl group. The synthetic route typically starts with the preparation of the quinolinone core through cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions, and the chlorophenyl group is attached using Friedel-Crafts acylation. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The quinolinone core can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the quinolinone core can be reduced to form alcohol derivatives.

    Acylation: The chlorophenyl group can be introduced through Friedel-Crafts acylation reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetyl chloride. The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinolinone core is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The chlorophenyl group contributes to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar compounds include other quinolinone derivatives, piperazine derivatives, and chlorophenyl-containing compounds. Compared to these compounds, 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Some similar compounds include:

  • 2(1H)-Quinolinone derivatives with different substituents on the quinolinone core.
  • Piperazine derivatives with various substituents on the piperazine ring.
  • Chlorophenyl-containing compounds with different functional groups attached to the chlorophenyl group.

Properties

CAS No.

80834-54-4

Molecular Formula

C22H25Cl2N3O2

Molecular Weight

434.4 g/mol

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C22H24ClN3O2.ClH/c23-18-2-1-3-19(15-18)26-12-10-25(11-13-26)9-8-21(27)17-4-6-20-16(14-17)5-7-22(28)24-20;/h1-4,6,14-15H,5,7-13H2,(H,24,28);1H

InChI Key

ZMYBMRNGFVSFIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl

Origin of Product

United States

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